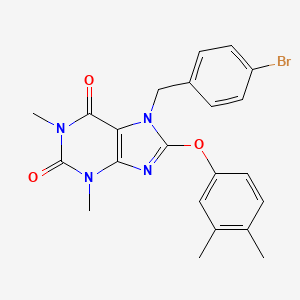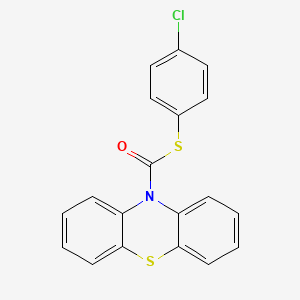![molecular formula C20H21N3O3S B11602240 (2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11602240.png)
(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and dimethoxybenzylidene substituents. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and hydrazones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylidene and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Meldrum’s acid: Known for its use in organic synthesis and similar reactivity patterns.
Acetylacetone: Another compound with comparable chemical properties and applications.
Uniqueness
What sets (2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H21N3O3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(2Z)-3-benzyl-2-[(E)-(2,4-dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O3S/c1-14-19(24)23(13-15-7-5-4-6-8-15)20(27-14)22-21-12-16-9-10-17(25-2)11-18(16)26-3/h4-12,14H,13H2,1-3H3/b21-12+,22-20- |
Clave InChI |
OIFAFPJRNRZXHY-KJPDKSBHSA-N |
SMILES isomérico |
CC1C(=O)N(/C(=N/N=C/C2=C(C=C(C=C2)OC)OC)/S1)CC3=CC=CC=C3 |
SMILES canónico |
CC1C(=O)N(C(=NN=CC2=C(C=C(C=C2)OC)OC)S1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602164.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11602171.png)
![(5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602175.png)
![3,3'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11602184.png)
![N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602185.png)

![(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11602188.png)
![N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine](/img/structure/B11602189.png)
![(3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11602195.png)

![5,5-dimethyl-14-octyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11602204.png)
![8-ethyl-13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11602212.png)

![(5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602221.png)
